An In-depth Technical Guide to the Chemical Properties of Di-N-butyl Amidosulfenyl Chloride-d18
An In-depth Technical Guide to the Chemical Properties of Di-N-butyl Amidosulfenyl Chloride-d18
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Di-N-butyl Amidosulfenyl Chloride-d18. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this guide combines information on its non-deuterated analog with established principles of isotopic labeling and sulfenyl chloride chemistry. The inclusion of detailed, albeit projected, experimental protocols and spectral data aims to furnish researchers with a practical foundation for the use of this compound in various research and development applications, particularly in mechanistic studies and as a building block in the synthesis of complex molecules.
Chemical and Physical Properties
Di-N-butyl Amidosulfenyl Chloride-d18 is the deuterated form of Di-N-butyl Amidosulfenyl Chloride, where all eighteen hydrogen atoms on the two butyl groups have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for mass spectrometry-based assays and for probing reaction mechanisms.
Table 1: Physicochemical Properties of Di-N-butyl Amidosulfenyl Chloride-d18 and its Non-Deuterated Analog
| Property | Di-N-butyl Amidosulfenyl Chloride-d18 | Di-N-butyl Amidosulfenyl Chloride | Data Source/Method |
| Molecular Formula | C₈D₁₈ClNS | C₈H₁₈ClNS | [1][2] |
| Molecular Weight | 213.86 g/mol | 195.75 g/mol | [1][2] |
| CAS Number | 1216978-01-6 | 6541-82-8 | [3][4] |
| Appearance | Colorless to yellow liquid (projected) | Colorless to yellow liquid | [5] (by analogy) |
| Boiling Point | Not available | Not available | - |
| Melting Point | Not available | Not available | - |
| Density | Not available | Not available | - |
| Solubility | Soluble in aprotic organic solvents (projected) | Soluble in aprotic organic solvents (projected) | General chemical knowledge |
| Stability | Moisture sensitive (projected) | Moisture sensitive (projected) | General chemical knowledge |
Synthesis
A plausible synthetic route to Di-N-butyl Amidosulfenyl Chloride-d18 involves the reaction of Di-n-butylamine-d18 with sulfur dichloride (SCl₂). The deuterated starting material, Di-n-butylamine-d18, is commercially available.
Experimental Protocol: Synthesis of Di-N-butyl Amidosulfenyl Chloride-d18
Materials:
-
Di-n-butylamine-d18
-
Sulfur dichloride (SCl₂)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of Di-n-butylamine-d18 (1 equivalent) in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.
-
A solution of freshly distilled sulfur dichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
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The resulting mixture, containing the product and Di-n-butylammonium-d18 chloride precipitate, is filtered under inert atmosphere to remove the salt.
-
The filtrate is concentrated under reduced pressure to yield the crude Di-N-butyl Amidosulfenyl Chloride-d18.
-
The crude product can be purified by vacuum distillation.
Safety Precautions: Sulfur dichloride is a toxic and corrosive reagent. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Synthesis Workflow
Caption: Synthetic workflow for Di-N-butyl Amidosulfenyl Chloride-d18.
Analytical Data (Projected)
Mass Spectrometry
The primary use of Di-N-butyl Amidosulfenyl Chloride-d18 is in mass spectrometry-based applications, where it can serve as an internal standard. The mass difference between the deuterated and non-deuterated compounds is a key parameter.
Table 2: Projected Mass Spectrometry Data
| Ion | [M+H]⁺ (Non-deuterated) | [M+H]⁺ (Deuterated) | Mass Shift (Δm/z) |
| m/z | 196.0921 | 214.1999 | 18.1078 |
NMR Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the butyl groups will be absent for the d18 isotopologue. The purity of the deuterated compound can be assessed by the absence of proton signals in the alkyl region.
In ¹³C NMR spectroscopy, the signals for the carbon atoms of the butyl groups will be present but will appear as multiplets due to coupling with deuterium (C-D coupling), and they may experience a slight upfield shift compared to the non-deuterated analog.
Table 3: Projected ¹³C NMR Chemical Shifts
| Carbon Atom | Projected Chemical Shift (ppm) for d18 | Multiplicity |
| C1 | ~50 | Multiplet |
| C2 | ~30 | Multiplet |
| C3 | ~20 | Multiplet |
| C4 | ~13 | Multiplet |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.
Reactivity and Applications
Di-N-butyl Amidosulfenyl Chloride-d18 is expected to exhibit reactivity typical of sulfenyl chlorides. The sulfur-chlorine bond is polarized, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles.
Reaction with Nucleophiles
A common reaction of amidosulfenyl chlorides is the formation of sulfenamides upon reaction with primary or secondary amines. This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many pharmaceutical compounds.
Experimental Protocol: Synthesis of a Sulfenamide (B3320178)
Materials:
-
Di-N-butyl Amidosulfenyl Chloride-d18
-
A primary or secondary amine (e.g., morpholine)
-
Triethylamine (B128534) (as a base)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-N-butyl Amidosulfenyl Chloride-d18 (1 equivalent) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfenamide can be purified by column chromatography on silica (B1680970) gel.
Reaction Workflow
Caption: General workflow for the reaction of Di-N-butyl Amidosulfenyl Chloride-d18 with an amine.
Safety and Handling
General Handling: Di-N-butyl Amidosulfenyl Chloride-d18 should be handled in a well-ventilated fume hood. As with other sulfenyl chlorides, it is expected to be corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Di-N-butyl Amidosulfenyl Chloride-d18 is a specialized reagent with significant potential in modern chemical research, particularly in the fields of drug development and mechanistic studies. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles. The projected data and protocols herein should serve as a valuable resource for scientists looking to incorporate this deuterated building block into their research endeavors. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Di-N-butyl Amidosulfenyl Chloride-d18 | LGC Standards [lgcstandards.com]
- 4. Buy Online CAS Number 6541-82-8 - TRC - Di-N-butyl Amidosulfenyl Chloride | LGC Standards [lgcstandards.com]
- 5. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]
